molecular formula C12H18Br6 B041067 beta-Hexabromocyclododecane CAS No. 134237-51-7

beta-Hexabromocyclododecane

Cat. No.: B041067
CAS No.: 134237-51-7
M. Wt: 641.7 g/mol
InChI Key: DEIGXXQKDWULML-UFVWWTPHSA-N
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Description

Beta-Hexabromocyclododecane is a brominated flame retardant extensively used in various consumer products to mitigate fire-related risks. It is primarily incorporated into polystyrene foams used for thermal insulation in buildings, as well as in textiles, electrical equipment, and high-impact polystyrene. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms, posing significant environmental and health concerns .

Mechanism of Action

Target of Action

Beta-Hexabromocyclododecane (β-HBCD) is a non-aromatic compound belonging to the bromine flame retardant family and is a known persistent organic pollutant (POP) . It primarily targets the endocrine and neuronal systems . It has been shown to have anti-androgen activity and can act as an aromatase inhibitor, interacting with steroid hormone receptors .

Mode of Action

The compound’s interaction with its targets results in a variety of changes. It has been proven to have detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .

Biochemical Pathways

It is known that microbial debromination of hbcds occurs via hydrolytic debromination, hbr-elimination, and hbr-dihaloelimination . This biotic transformation of HBCDs yields many hydroxylated and lower brominated compounds .

Pharmacokinetics

The pharmacokinetics of β-HBCD are complex due to the presence of multiple stereoisomers . Studies suggest that 85% of the administered dose (3 mg/kg) was absorbed after oral exposure . The compound is rapidly metabolized and eliminated in the urine and feces . In vivo stereoisomerization of the γ-diastereoisomer to the β-diastereoisomer has been observed in liver and brain tissues, and to the α- and β-diastereoisomer in fat and feces .

Result of Action

The molecular and cellular effects of β-HBCD’s action are significant. It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production . Furthermore, it has been shown to have detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of β-HBCD. It accumulates easily in the environment and has a high half-life in water . It is found in house dust, electronics, insulation, and construction . The compound’s persistence, long-distance transportation, bioaccumulation, and environmental toxicity make it a global concern . Its degradation in the environment is a complex process involving various factors such as sunlight exposure and microbial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Hexabromocyclododecane is synthesized through the bromination of cyclododecatriene. The reaction typically involves the addition of bromine to cyclododecatriene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient cooling systems to manage the exothermic nature of the bromination reaction. The product is then purified through crystallization or distillation to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Beta-Hexabromocyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-Hexabromocyclododecane has several scientific research applications, including:

Comparison with Similar Compounds

  • Decabromodiphenyl ether (decaBDE)
  • Tetrabromobisphenol A (TBBPA)
  • Polybrominated diphenyl ethers (PBDEs)

Comparison: Beta-Hexabromocyclododecane is unique due to its specific isomeric form and its widespread use in polystyrene foams. Compared to decabromodiphenyl ether and tetrabromobisphenol A, this compound has a higher tendency to bioaccumulate and persist in the environment. Its toxicological profile also differs, with distinct effects on endocrine and neuronal systems .

Properties

IUPAC Name

(1R,2R,5S,6R,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIGXXQKDWULML-UFVWWTPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](CC[C@H]([C@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016676, DTXSID60873772
Record name (-)-beta-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-beta-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134237-51-7, 138257-18-8
Record name β-HBCD
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134237-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hexabromocyclododecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hexabromocyclododecane, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138257188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-beta-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-beta-Hexabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-HEXABROMOCYCLODODECANE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q48Q7B14M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .BETA.-HEXABROMOCYCLODODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/169IC4T62F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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